N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an anthracene moiety, which is known for its photophysical properties, and a butylphenoxy group, which contributes to its unique chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(4-butylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The anthracene moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the anthracene and butylphenoxy moieties, which impart distinct photophysical and chemical properties. This combination makes it particularly suitable for applications in optoelectronics and as a fluorescent probe .
Properties
Molecular Formula |
C27H26N2O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-butylphenoxy)acetamide |
InChI |
InChI=1S/C27H26N2O2/c1-2-3-8-20-13-15-23(16-14-20)31-19-27(30)29-28-18-26-24-11-6-4-9-21(24)17-22-10-5-7-12-25(22)26/h4-7,9-18H,2-3,8,19H2,1H3,(H,29,30)/b28-18+ |
InChI Key |
XDRUAPTYSYLUSI-MTDXEUNCSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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